1,2-Tetradecanediol
Overview
Description
1,2-Tetradecanediol is an organic compound with the molecular formula C14H30O2 It is a type of glycol, specifically a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atomsIt is typically a colorless or pale yellow liquid that is soluble in organic solvents such as ethanol and acetone .
Mechanism of Action
1,2-Tetradecanediol, also known as Tetradecane-1,2-diol, is an organic compound with the molecular formula C14H30O2 . The compound is a type of glycol, which is a class of organic compounds that contain two hydroxy functional groups .
Pharmacokinetics
Its solubility in organic solvents such as ethanol and acetone suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its melting point is 67°C , suggesting that it is stable at room temperature but may degrade at higher temperatures.
Preparation Methods
1,2-Tetradecanediol is commonly synthesized through the hydroxylation of the corresponding alkene. The process involves the addition of hydroxyl groups to the double bond of tetradecene. This reaction can be catalyzed by various agents, including osmium tetroxide or potassium permanganate, under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydroxylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets the required specifications .
Chemical Reactions Analysis
1,2-Tetradecanediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane, tetradecane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through reactions with reagents like thionyl chloride or phosphorus tribromide
Major Products:
- Oxidation of this compound can yield tetradecanone or tetradecanoic acid.
- Reduction typically produces tetradecane.
- Substitution reactions can result in compounds like 1,2-dibromotetradecane .
Scientific Research Applications
1,2-Tetradecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the production of surfactants and emulsifiers.
Biology: The compound is studied for its potential antimicrobial properties and its role in cell membrane structure and function.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the manufacture of cosmetics, personal care products, and as a plasticizer in polymer production .
Comparison with Similar Compounds
1,2-Tetradecanediol can be compared to other similar diols, such as:
1,2-Dodecanediol: A shorter chain diol with similar properties but different solubility and reactivity due to its shorter carbon chain.
1,2-Hexadecanediol: A longer chain diol with higher melting and boiling points, used in similar applications but with different physical properties.
1,2-Decanediol: Another shorter chain diol, often used in antimicrobial formulations .
Uniqueness: this compound’s unique combination of chain length and hydroxyl group positioning makes it particularly useful in applications requiring specific solubility and reactivity profiles. Its balance of hydrophilic and hydrophobic properties allows it to function effectively in diverse environments .
Properties
IUPAC Name |
tetradecane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWANEFRJKWXRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021933 | |
Record name | Tetradecane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21129-09-9 | |
Record name | 1,2-Tetradecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21129-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021129099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Tetradecanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetradecane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MYRISTYL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ32081WYO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,2-Tetradecanediol in the presented research?
A: this compound is primarily employed as a reducing agent and stabilizing ligand in the synthesis of nanoparticles. For instance, it facilitates the formation of spherical and cubic iron oxide nanoparticles by reducing iron (III) acetylacetonate []. It is also utilized in the preparation of gold nanoparticles, influencing their size and morphology [].
Q2: Does this compound play a role in surface modification?
A: Yes, this compound can be grafted onto the surface of materials like kaolinite. This modification enhances the material's organophilic properties, making it suitable for applications like electrochemical detection of organic pesticides [].
Q3: Has this compound been explored for biological applications?
A: Yes, research indicates that this compound derivatives, specifically diamines and amino alcohols synthesized from it, have shown antitubercular activity against Mycobacterium tuberculosis [].
Q4: Can you elaborate on the role of this compound in nanoparticle synthesis?
A: this compound acts as both a reducing agent and a capping ligand. As a reducing agent, it facilitates the reduction of metal precursors, like iron (III) acetylacetonate, into their respective metal or metal oxide nanoparticles []. As a capping ligand, it adsorbs onto the nanoparticle surface, controlling their growth and preventing aggregation [, ].
Q5: How does the chain length of this compound influence nanoparticle synthesis?
A: The chain length of this compound plays a crucial role in determining the final morphology of the nanoparticles. For example, using this compound during the synthesis of iron oxide nanoparticles resulted in cubic nanoparticles, while a similar process using 1,2-dodecanediol yielded spherical nanoparticles [].
Q6: Are there any studies investigating the potential toxicity of this compound-modified nanoparticles?
A: Yes, research has been conducted to assess the biocompatibility of magnetite nanoparticles synthesized using this compound as a capping ligand. The study examined the cytotoxicity of these nanoparticles on human hepatoma cell lines and immortalized normal human liver cell lines [].
Q7: What analytical techniques are commonly used to characterize materials synthesized with this compound?
A: Several techniques are employed, including X-ray diffraction (XRD) [, , , ], transmission electron microscopy (TEM) [, , ], infrared spectroscopy (IR) [], and vibrating sample magnetometry (VSM) [, , ] to examine the structural, morphological, and magnetic properties of the synthesized materials.
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